![molecular formula C18H25N3O B2475295 2-cyclohexyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)acetamide CAS No. 868977-75-7](/img/structure/B2475295.png)
2-cyclohexyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)acetamide
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Overview
Description
Imidazopyridines are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring. Imidazole is a 5-membered ring consisting of three carbon atoms, and two nitrogen centers at the 1- and 3-positions .
Synthesis Analysis
A common method for the synthesis of imidazo[1,2-a]pyridines involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . These compounds were also synthesized by using solid support catalysts such as Al2O3, and TiCl4 .
Molecular Structure Analysis
The molecular structure of imidazopyridines consists of an imidazole ring fused to a pyridine ring . The exact structure of “2-cyclohexyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)acetamide” would need to be determined through further analysis.
Chemical Reactions Analysis
Imidazo[1,2-a]pyridines can be synthesized from α-bromoketones and 2-aminopyridines under different reaction conditions . The reaction conditions are mild and metal-free .
Scientific Research Applications
Antiviral Applications
Imidazo[1,2-a]pyridines have shown promising antiviral properties . They can be used in the development of drugs to combat various viral infections.
Antiulcer Applications
These compounds have also been found to have antiulcer properties . They can be used in the treatment of ulcers, providing a potential alternative to current treatments.
Antibacterial Applications
Imidazo[1,2-a]pyridines have demonstrated antibacterial properties . This makes them a potential candidate for the development of new antibiotics.
Anticancer Applications
These compounds have shown anticancer properties . They can be used in the development of new cancer treatments, potentially offering new ways to fight this disease.
Antifungal Applications
Imidazo[1,2-a]pyridines have antifungal properties . They can be used in the development of antifungal drugs, providing a potential solution to fungal infections.
Antituberculosis Applications
These compounds have demonstrated antituberculosis properties . They can be used in the development of drugs to combat tuberculosis.
Synthesis of Imidazo[1,2-a]pyridin-3-yl-Acetic Acids
A simple and effective method for the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . These acids are widely used in medicine, including the treatment of short-term insomnia and some disorders of brain function .
Microwave Assisted Organic Reactions
A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines under microwave irradiation has been developed . This method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .
Mechanism of Action
Future Directions
Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . Future research may focus on developing more efficient synthesis methods and exploring new therapeutic applications for these compounds .
properties
IUPAC Name |
2-cyclohexyl-N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O/c1-14-8-10-21-13-16(20-17(21)11-14)7-9-19-18(22)12-15-5-3-2-4-6-15/h8,10-11,13,15H,2-7,9,12H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJEBAFWSSWJALO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)CCNC(=O)CC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclohexyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)acetamide |
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